![molecular formula C22H46O4S B14203572 1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol] CAS No. 874143-92-7](/img/structure/B14203572.png)
1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is an organic compound characterized by the presence of a sulfur atom bridging two 3-(octyloxy)propan-2-ol groups. This compound is notable for its unique structure, which combines the properties of alcohols and ethers, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] typically involves the reaction of 3-(octyloxy)propan-2-ol with a sulfur-containing reagent. One common method is the nucleophilic substitution reaction where 3-(octyloxy)propan-2-ol reacts with a sulfur dichloride compound under basic conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to achieve efficient production. The scalability of the synthesis process is also a key consideration in industrial applications.
化学反応の分析
Types of Reactions
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Acid chlorides or alkyl halides are used in the presence of a base like pyridine to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Esters and ethers.
科学的研究の応用
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of 1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] involves its interaction with biological molecules through its hydroxyl and ether groups. These functional groups enable the compound to form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-Propanol, 1,1’-thiobis[3-(octyloxy)-: This compound has a similar structure but differs in the position of the sulfur atom.
(1E,1’E)-3,3’-Sulfanediylbis[1-(octyloxy)-1-propen-1-ol]: Another similar compound with a different arrangement of the hydroxyl and ether groups.
Uniqueness
1,1’-Sulfanediylbis[3-(octyloxy)propan-2-ol] is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
874143-92-7 |
|---|---|
分子式 |
C22H46O4S |
分子量 |
406.7 g/mol |
IUPAC名 |
1-(2-hydroxy-3-octoxypropyl)sulfanyl-3-octoxypropan-2-ol |
InChI |
InChI=1S/C22H46O4S/c1-3-5-7-9-11-13-15-25-17-21(23)19-27-20-22(24)18-26-16-14-12-10-8-6-4-2/h21-24H,3-20H2,1-2H3 |
InChIキー |
LKNQKYFJYYCSIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC(CSCC(COCCCCCCCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


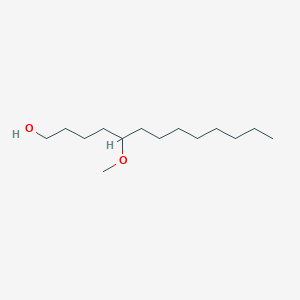
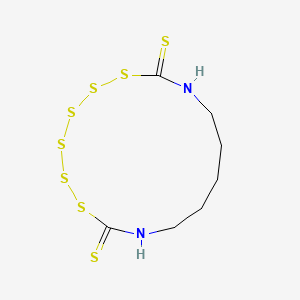
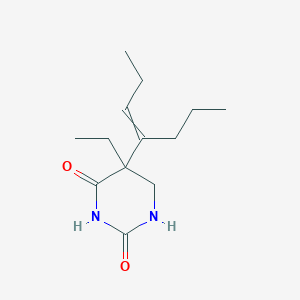
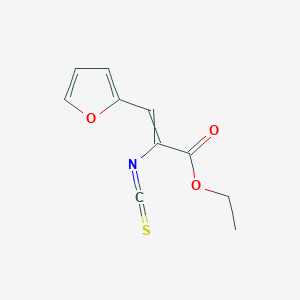
![2-(Benzylsulfanyl)-4,5-dihydro[1,3]thiazino[5,6-b]indole](/img/structure/B14203533.png)
![2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline](/img/structure/B14203541.png)
![2-[(E)-(7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)diazenyl]benzonitrile](/img/structure/B14203548.png)
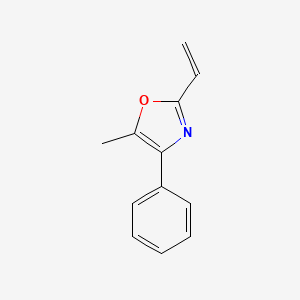
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)


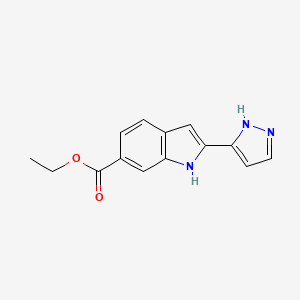
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(2-fluorophenyl)urea](/img/structure/B14203577.png)
![2-({[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14203585.png)
